(2S)-2-[2-(4-tert-butylphenyl)ethyl]-2-hydroxybutanedioic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PF-06649298 involves the preparation of dicarboxylate derivatives. The specific synthetic routes and reaction conditions are detailed in various research articles. Typically, the synthesis involves the use of hydroxysuccinic acid as a starting material, followed by a series of chemical reactions to introduce the necessary functional groups .
Industrial Production Methods
While specific industrial production methods for PF-06649298 are not extensively documented, the compound’s synthesis likely follows standard pharmaceutical manufacturing protocols. These protocols ensure the compound’s purity and efficacy for research and potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions
PF-06649298 primarily undergoes inhibition reactions with the sodium-coupled citrate transporter. The compound interacts with the transporter in a state-dependent manner, meaning its inhibitory potency is influenced by the ambient citrate concentration .
Common Reagents and Conditions
The common reagents used in the synthesis of PF-06649298 include hydroxysuccinic acid and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major product formed from the synthesis of PF-06649298 is the hydroxysuccinic acid derivative itself, which exhibits inhibitory activity against the sodium-coupled citrate transporter .
Scientific Research Applications
PF-06649298 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
PF-06649298 exerts its effects by inhibiting the sodium-coupled citrate transporter (SLC13A5). This transporter is responsible for the uptake of circulating citrate into cells, where it plays a key role in regulating glycolysis and lipid synthesis . PF-06649298 acts as an allosteric, state-dependent inhibitor, meaning its inhibitory potency is influenced by the ambient citrate concentration . The compound binds to the transporter and modulates its activity, thereby reducing citrate uptake and altering cellular metabolism .
Comparison with Similar Compounds
PF-06649298 is often compared with other inhibitors of the sodium-coupled citrate transporter, such as PF-06761281 and BI01383298 . These compounds share similar mechanisms of action but differ in their potency and specificity:
Properties
Molecular Formula |
C16H22O5 |
---|---|
Molecular Weight |
294.34 g/mol |
IUPAC Name |
(2S)-2-[2-(4-tert-butylphenyl)ethyl]-2-hydroxybutanedioic acid |
InChI |
InChI=1S/C16H22O5/c1-15(2,3)12-6-4-11(5-7-12)8-9-16(21,14(19)20)10-13(17)18/h4-7,21H,8-10H2,1-3H3,(H,17,18)(H,19,20)/t16-/m0/s1 |
InChI Key |
QNFWRHKLBLSSPB-INIZCTEOSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)CC[C@](CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCC(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
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